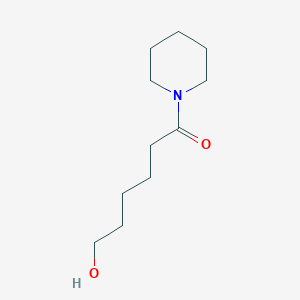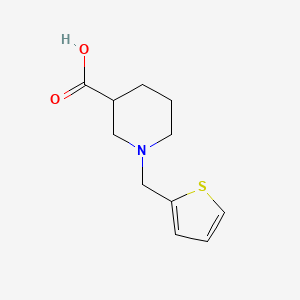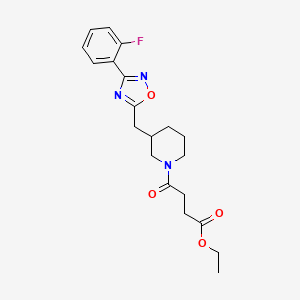
6-Hydroxy-1-(1-piperidinyl-1-hexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-1-(1-piperidinyl-1-hexanone), also known as PHP, is a synthetic compound used in scientific research. It belongs to the class of cathinones, which are a group of psychoactive substances. PHP has gained popularity in recent years due to its potential as a research tool in various fields, including neuroscience, pharmacology, and toxicology.
Applications De Recherche Scientifique
Synthesis Applications
Diastereoconvergent Synthesis of Trans-5-hydroxy-6-substituted-2-piperidinones : A study by Si et al. (2014) describes a diastereoselective one-pot approach for the synthesis of trans-5-hydroxy-6-substituted-2-piperidinones, which has applications in the asymmetric synthesis of the enantiomer of (-)-CP-99,994 (Changmei Si et al., 2014).
Synthesis of Polymeric Stabilizers for Polymers : Jiang-qing Pan et al. (2000) developed a monomeric stabilizer incorporating a similar structure, demonstrating its efficacy in stabilizing polymers against photooxidation and thermal oxidation (Jiang-qing Pan et al., 2000).
Synthesis of trans-5-Hydroxy-6-alkynyl/alkenyl-2-piperidinones : Another study by Si et al. (2015) developed a method for synthesizing trans-5-hydroxy-6-alkynyl/alkenyl-2-piperidinones, which was used in the asymmetric synthesis of (-)-epiquinamide and (+)-swainsonine (Changmei Si et al., 2015).
Hydroxylation for Amino Acid Synthesis : Marin et al. (2002) demonstrated the synthesis of hydroxy-6-oxo-1,2-piperidinedicarboxylates and related compounds, useful in the synthesis of unique amino acids like 5-hydroxylysine, found in collagen (J. Marin et al., 2002).
Synthesis of Novel Iron(III) Chelators : Workman et al. (2016) synthesized chelators based on a structure related to 6-Hydroxy-1-(1-piperidinyl-1-hexanone, showing potential as biostatic agents against pathogenic bacteria (David G Workman et al., 2016).
Chemical Studies and Applications
Oxidation Processes : Zhou et al. (2015) investigated the activation of peroxymonosulfate by benzoquinone, using compounds similar to 6-Hydroxy-1-(1-piperidinyl-1-hexanone for the degradation of pollutants, demonstrating a novel nonradical oxidation process (Yang Zhou et al., 2015).
Catalytic Hydrogenation in Organic Synthesis : Tolmachova et al. (2011) utilized hydrogenated derivatives of piperidinones for the synthesis of novel trifluoromethyl-containing compounds, indicating the versatility of these structures in organic synthesis (Nataliya A. Tolmachova et al., 2011).
NMR Studies of Piperidinone Derivatives : Díaz et al. (2000) conducted NMR studies on substituted piperidinone oximes, providing insights into the structural and conformational properties of these compounds (E. Díaz et al., 2000).
Kinetic Study of Hydroamination Catalysts : Müller et al. (2003) analyzed the kinetics of hydroamination reactions using catalysts based on structures like 6-Hydroxy-1-(1-piperidinyl-1-hexanone, contributing to the understanding of catalysis mechanisms (T. Müller et al., 2003).
X-ray Diffraction and VT-NMR Studies : Choi et al. (2014) performed X-ray diffraction and VT-NMR studies on 3-(piperidinyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one, revealing the rotation energy barriers and π electron delocalization in such structures (Seunghyun Choi et al., 2014).
Propriétés
IUPAC Name |
6-hydroxy-1-piperidin-1-ylhexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-10-6-1-3-7-11(14)12-8-4-2-5-9-12/h13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLPLWVTRRXHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1-(1-piperidinyl-1-hexanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Chloromethyl)phenyl]morpholine hydrochloride](/img/structure/B2538250.png)


![N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2538253.png)



![7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2538259.png)
![N-(3-bromophenyl)-4-({4-[(dimethylamino)sulfonyl]-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B2538261.png)
![N-(4-chloro-2-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2538262.png)
![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2538263.png)

![3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B2538267.png)
